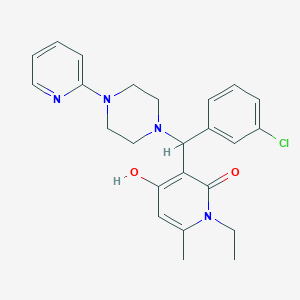

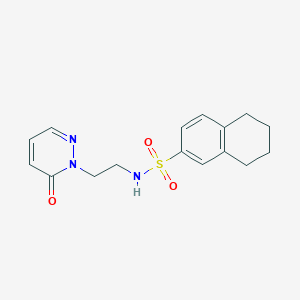

![molecular formula C16H15NO5 B2723450 methyl 6-methyl-3-[(4-methylbenzoyl)amino]-2-oxo-2H-pyran-5-carboxylate CAS No. 339009-31-3](/img/structure/B2723450.png)

methyl 6-methyl-3-[(4-methylbenzoyl)amino]-2-oxo-2H-pyran-5-carboxylate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“Methyl 6-methyl-3-[(4-methylbenzoyl)amino]-2-oxo-2H-pyran-5-carboxylate” is a chemical compound with the molecular formula C16H15NO5 . It has a molecular weight of 301.3 . It is a solid substance with a melting point of 181 - 183°C .

Molecular Structure Analysis

The molecular structure of this compound includes a pyran ring, which is a six-membered heterocyclic ring with one oxygen atom and five carbon atoms . It also contains a benzoyl group (C6H5CO-) and an amino group (NH2), both attached to the pyran ring .Physical And Chemical Properties Analysis

As mentioned earlier, this compound is a solid substance with a melting point of 181 - 183°C . It has a molecular weight of 301.3 .科学研究应用

Synthesis and Characterization

One-Pot Synthesis Methods : Methyl 6-methyl-3-[(4-methylbenzoyl)amino]-2-oxo-2H-pyran-5-carboxylate and its derivatives are often synthesized through one-pot methods, enhancing efficiency and reducing reaction steps. For example, 8-amino-1-methoxy-6H-dibenzo[b,d]pyran-6-one, a compound with a similar pyran core, was synthesized using a one-pot reaction involving O-demethylation, lactonization, and nitro reduction, presenting an alternative to multi-step syntheses (Jilani, 2007).

Corrosion Inhibition : Pyran derivatives, like the ones related to methyl 6-methyl-3-[(4-methylbenzoyl)amino]-2-oxo-2H-pyran-5-carboxylate, have applications in industrial processes, such as serving as corrosion inhibitors for mild steel, crucial for the pickling process in industries. These compounds demonstrate significant efficiency in preventing corrosion, contributing to material longevity and process safety (Dohare et al., 2017).

Catalysis in Synthesis : The compound and its analogs are used in catalyzed reactions to synthesize diverse heterocyclic compounds. For instance, ammonium dihydrogen phosphate supported on nano α-Al2O3 has been utilized as a novel and heterogeneous catalyst for synthesizing tetrahydrobenzo[b]pyran and pyrano[2,3-c]pyrazole derivatives, showcasing the role of these compounds in facilitating chemical transformations (Maleki & Ashrafi, 2014).

Applications in Material Science

Corrosion Inhibition Properties : The structural framework of methyl 6-methyl-3-[(4-methylbenzoyl)amino]-2-oxo-2H-pyran-5-carboxylate derivatives has been explored for their efficacy as corrosion inhibitors. Research demonstrates their potential in enhancing the durability of metals, which is vital for industrial applications, particularly in harsh chemical environments (Yadav et al., 2016).

Material Synthesis : These compounds also play a role in the synthesis of novel materials. For example, they are used in the microwave-assisted synthesis of pyran derivatives, utilizing functional ionic liquids as soluble supports. This method highlights the adaptability and utility of these compounds in creating materials with potential applications in various fields, from pharmaceuticals to advanced materials (Yi et al., 2005).

安全和危害

属性

IUPAC Name |

methyl 2-methyl-5-[(4-methylbenzoyl)amino]-6-oxopyran-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO5/c1-9-4-6-11(7-5-9)14(18)17-13-8-12(15(19)21-3)10(2)22-16(13)20/h4-8H,1-3H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLJMKYABASEBND-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=CC(=C(OC2=O)C)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 6-methyl-3-[(4-methylbenzoyl)amino]-2-oxo-2H-pyran-5-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

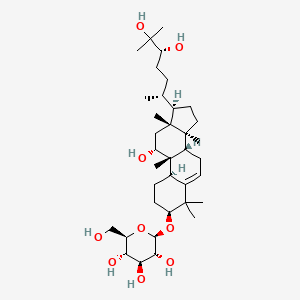

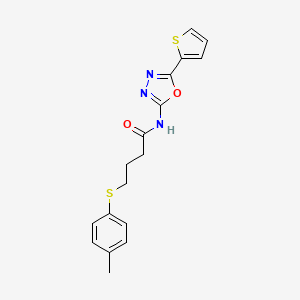

![2-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)-1-(4-(2-fluorophenyl)piperazin-1-yl)ethanone](/img/structure/B2723376.png)

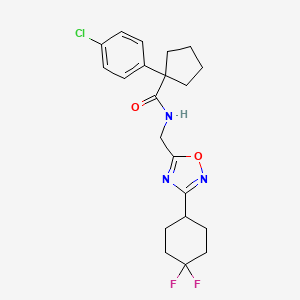

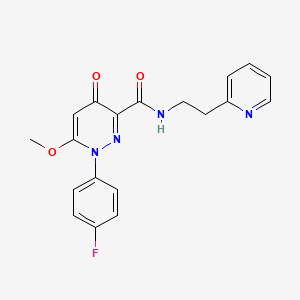

![2-[3-[(6-Chloropyridine-3-carbonyl)amino]phenyl]acetic acid](/img/structure/B2723378.png)

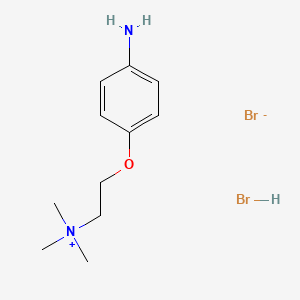

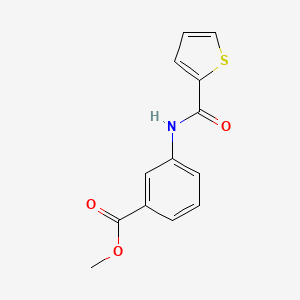

![4-[2-[(Acetyloxy)ethanimidoyl]-5-(trifluoromethyl)-3-pyridinyl]morpholine](/img/structure/B2723381.png)

![(E)-4-(Dimethylamino)-N-[[2-(methoxymethyl)oxolan-2-yl]methyl]but-2-enamide](/img/structure/B2723385.png)

![N-(oxan-4-yl)-4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carboxamide](/img/structure/B2723389.png)

![(2E)-3-(2-{[N-(4-ethoxyphenyl)carbamoyl]methoxy}phenyl)prop-2-enoic acid](/img/structure/B2723390.png)